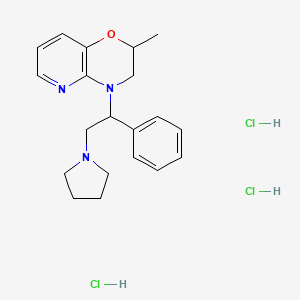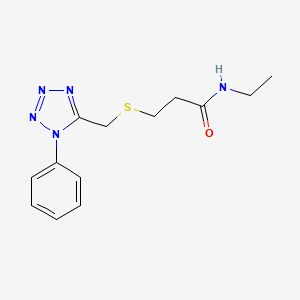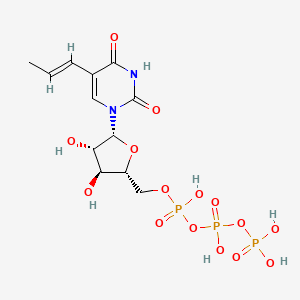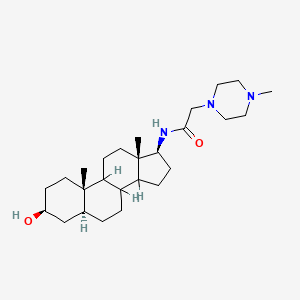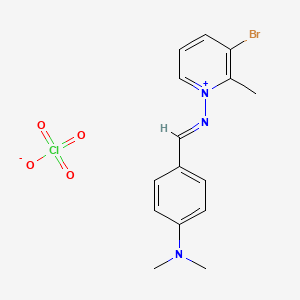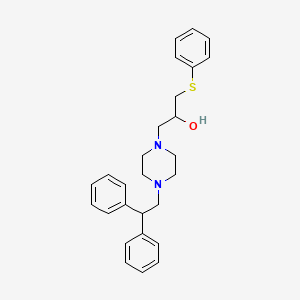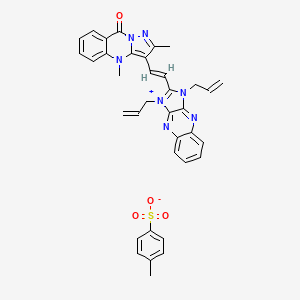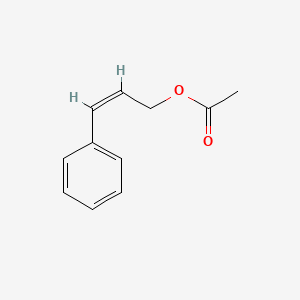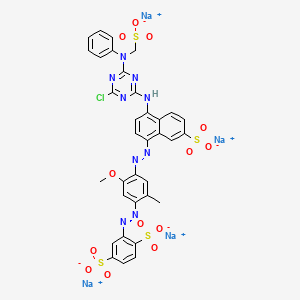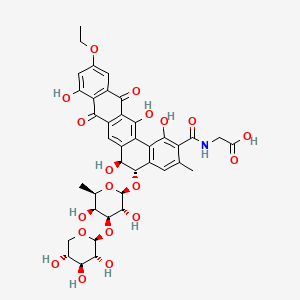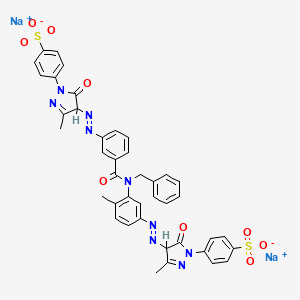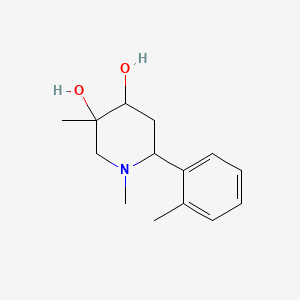
1,3-Dimethyl-6-(2-methylphenyl)piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 4293723, also known by its chemical identifier 128887-73-0, is a compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BRN 4293723 involves specific reaction conditions and reagents. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction proceeds through acidification to yield the target compound .
Industrial Production Methods: Industrial production of BRN 4293723 typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of advanced purification techniques is also common to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: BRN 4293723 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert BRN 4293723 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Applications De Recherche Scientifique
BRN 4293723 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: BRN 4293723 is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of BRN 4293723 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
BRN 4293723 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as benzo[b]thiophene derivatives and chlorobenzene analogs share structural similarities with BRN 4293723.
Uniqueness: The specific arrangement of functional groups and the presence of unique substituents make BRN 4293723 distinct from other similar compounds.
By understanding the detailed properties, reactions, and applications of BRN 4293723, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
128887-73-0 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-10-6-4-5-7-11(10)12-8-13(16)14(2,17)9-15(12)3/h4-7,12-13,16-17H,8-9H2,1-3H3 |
Clé InChI |
NCLIASQWOHIWQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC(C(CN2C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



